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Compound of Interest

Compound Name: 6-Methylquinolin-7-amine

Cat. No.: B163677 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 6-
methylquinolin-7-amine and its constitutional isomers. This document details their

physicochemical properties, spectroscopic data, and synthetic methodologies. Furthermore, it

includes detailed experimental protocols for their characterization and discusses their

relevance in biological signaling pathways, particularly as inhibitors of the PI3K/Akt/mTOR

pathway.

Physicochemical and Spectroscopic Properties of 6-
Methylquinolin-7-amine and Its Isomers
The isomers of 6-methylquinolin-amine are structurally diverse, with the position of the amino

group on the quinoline ring significantly influencing their chemical and physical properties. The

following tables summarize key data for 6-methylquinolin-7-amine and its isomers.

Table 1: Physicochemical Properties of 6-Methylquinolin-Amine Isomers
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Compound
CAS
Number

Molecular
Formula

Molecular
Weight (
g/mol )

Melting
Point (°C)

Boiling
Point (°C)

2-Amino-6-

methylquinoli

ne

65079-19-8 C₁₀H₁₀N₂ 158.20 185-187 Not available

3-Amino-6-

methylquinoli

ne

Not available C₁₀H₁₀N₂ 158.20 Not available Not available

4-Amino-6-

methylquinoli

ne

6628-04-2 C₁₀H₁₀N₂ 158.20 Not available Not available

5-Amino-6-

methylquinoli

ne

50358-35-5 C₁₀H₁₀N₂ 158.20 Not available Not available

6-

Methylquinoli

n-7-amine

129844-69-5 C₁₀H₁₀N₂ 158.20 Not available Not available

8-Amino-6-

methylquinoli

ne

Not available C₁₀H₁₀N₂ 158.20 Not available Not available

Table 2: Spectroscopic Data of 6-Methylquinolin-Amine Isomers
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Compound 1H NMR (δ, ppm) 13C NMR (δ, ppm)
Mass Spectrum
(m/z)

2-Amino-6-

methylquinoline

Data not readily

available in compiled

format.

Data not readily

available in compiled

format.

158 (M+), 157, 130

3-Amino-6-

methylquinoline

Data not readily

available.

Data not readily

available.

144 (M+ for 3-

aminoquinoline), 117,

143

4-Amino-6-

methylquinoline

Data not readily

available in compiled

format.

Data not readily

available in compiled

format.

158 (M+), 130, 157

5-Amino-6-

methylquinoline

Data not readily

available in compiled

format.

Data not readily

available in compiled

format.

Data not readily

available.

6-Methylquinolin-7-

amine

Aromatic protons and

methyl protons will

show characteristic

shifts.

Aromatic carbons and

methyl carbon will

show characteristic

shifts.

158.20 (Calculated

M+)

8-Amino-6-

methylquinoline

Aromatic protons and

methyl protons will

show characteristic

shifts.

Aromatic carbons and

methyl carbon will

show characteristic

shifts.

Data not readily

available.

Note: The spectroscopic data provided is based on available information and may vary

depending on the experimental conditions. For 3-amino-6-methylquinoline, the mass spectrum

data is for the parent compound 3-aminoquinoline and is provided as a reference.

Synthesis and Experimental Protocols
The synthesis of 6-methylquinolin-amine isomers often involves multi-step procedures. A

general workflow is presented below, followed by detailed experimental protocols for synthesis

and characterization.
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General Synthetic Workflow

Starting Material
(e.g., substituted aniline)

Quinoline Ring Formation
(e.g., Skraup Synthesis) Nitration Reduction Target Amino-6-methylquinoline Isomer

Click to download full resolution via product page

General synthetic workflow for amino-6-methylquinoline isomers.

Experimental Protocols
Protocol 1: Synthesis of 6-Amino-2-methylquinoline[1]

This protocol describes the reduction of 2-methyl-6-nitroquinoline to synthesize 6-amino-2-

methylquinoline.[1]

Materials: 2-Methyl-6-nitroquinoline, 5% Palladium on carbon (Pd/C), Ethanol, Hydrogen

gas.

Procedure:

In a suitable pressure vessel, dissolve 18.8 g of 2-methyl-6-nitroquinoline in ethanol.

Add a catalytic amount of 5% Pd/C to the solution.

Stir the mixture under a hydrogen atmosphere at 30 p.s.i. for 2 hours.

After the reaction is complete, remove the catalyst by filtration.

Evaporate the filtrate to a small volume under reduced pressure.

Collect the resulting precipitate by filtration, wash with ethanol and ether, and dry to obtain

6-amino-2-methylquinoline.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:
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Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent

(e.g., CDCl₃, DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

1H NMR Acquisition:

Acquire the spectrum on a 300 MHz or higher field spectrometer.

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an

appropriate number of scans to achieve a good signal-to-noise ratio.

13C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically

required compared to 1H NMR.

Protocol 3: Mass Spectrometry (MS)

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

ionization source, such as electron ionization (EI) for volatile compounds or electrospray

ionization (ESI) for less volatile or thermally labile compounds, often coupled with a

chromatographic system like GC or LC.

EI-MS Parameters (for GC-MS):

Ionization energy: 70 eV.

Scan range: m/z 40-300.

ESI-MS Parameters (for LC-MS):

Operate in positive ion mode.

Optimize spray voltage and capillary temperature for the specific instrument and analyte.

Scan a mass range appropriate for the expected molecular ion and fragments.
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Protocol 4: High-Performance Liquid Chromatography (HPLC)

Instrumentation: An HPLC system equipped with a UV detector.

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is often

effective for separating isomers.

Flow Rate: 1.0 mL/min.

Detection: Monitor the eluent at a wavelength where the quinoline derivatives show strong

absorbance (e.g., around 254 nm).

Injection Volume: 10 µL.

Biological Activity and Signaling Pathways
Quinoline derivatives are a significant class of compounds in medicinal chemistry, exhibiting a

wide range of biological activities, including anticancer properties. Several studies have shown

that quinoline-based molecules can act as inhibitors of the PI3K/Akt/mTOR signaling pathway,

a critical pathway that regulates cell growth, proliferation, and survival, and is often

dysregulated in cancer.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The diagram below illustrates the points of inhibition by quinoline derivatives within the

PI3K/Akt/mTOR pathway.
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Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.
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This guide provides a foundational understanding of the characterization of 6-methylquinolin-
7-amine and its isomers. The provided data and protocols can serve as a valuable resource for

researchers in the fields of synthetic chemistry, analytical chemistry, and drug discovery.

Further investigation into the specific biological activities of each isomer is warranted to fully

elucidate their therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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